REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH3:9])=[C:4]([CH2:10]Cl)[C:3]=1[CH2:12][CH3:13].[C-:14]#[N:15].[Na+]>O1CCCC1.CN(C)C=O.C(OCC)(=O)C>[Br:1][C:2]1[C:3]([CH2:12][CH3:13])=[C:4]([CH2:10][C:14]#[N:15])[C:5]([CH2:8][CH3:9])=[CH:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
6.28 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)CC)CCl)CC
|
Name
|
tetrahydrofurane N,N-dimethylformamide
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CN(C=O)C
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted several times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purification
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(C(=CC1)CC)CC#N)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |